2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)
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Overview
Description
1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzimidazole rings connected via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Rings: The benzimidazole rings can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the benzimidazole derivatives with thiol-containing compounds under basic conditions.
Coupling of the Benzimidazole Units: The final step involves coupling the two benzimidazole units via the sulfanyl bridge using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-METHYL-1H-BENZIMIDAZOLE: A simpler benzimidazole derivative with similar core structure but lacking the sulfanyl bridge.
2-METHYL-1H-BENZIMIDAZOLE: Another benzimidazole derivative with a methyl group at a different position.
1,2-DIMETHYL-1H-BENZIMIDAZOLE: A benzimidazole derivative with two methyl groups.
Uniqueness: 1-METHYL-2-{[(2-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole rings connected via a sulfanyl bridge, which imparts distinct chemical and biological properties not found in simpler benzimidazole derivatives.
Properties
Molecular Formula |
C24H22N4S2 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-methyl-2-[[2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]benzimidazole |
InChI |
InChI=1S/C24H22N4S2/c1-27-21-13-7-5-11-19(21)25-23(27)29-15-17-9-3-4-10-18(17)16-30-24-26-20-12-6-8-14-22(20)28(24)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
SXVNRDSWYBAENC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3CSC4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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